
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is an organic compound that features a brominated benzoate ester linked to a methyl-substituted oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to form methyl 3-bromobenzoate. This intermediate is then subjected to a cyclization reaction with 3-methyl-1,2,4-oxadiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The brominated benzoate ester can also participate in binding interactions, influencing the compound’s overall activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: A structurally similar compound with a brominated benzoate ester but without the oxadiazole ring.
Methyl 4-(bromomethyl)benzoate: Another related compound with a bromomethyl group instead of the oxadiazole ring.
Uniqueness
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1131594-37-0 |
|---|---|
Formule moléculaire |
C11H9BrN2O3 |
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C11H9BrN2O3/c1-6-13-10(17-14-6)8-4-3-7(5-9(8)12)11(15)16-2/h3-5H,1-2H3 |
Clé InChI |
HEONPNIOZSBVDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C2=C(C=C(C=C2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



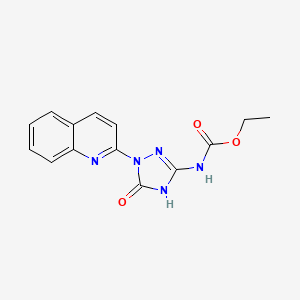
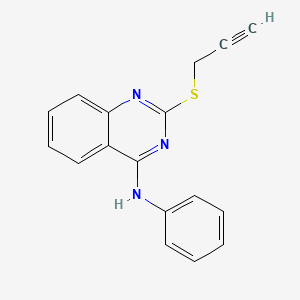

![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)
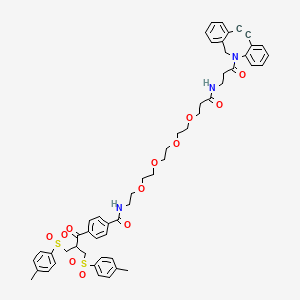
![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
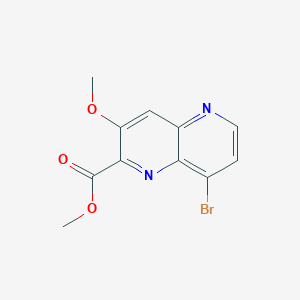

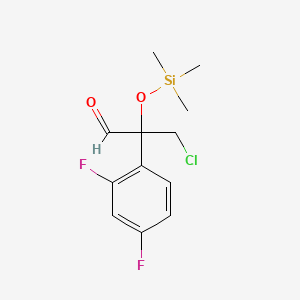



![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
